molecular formula C6H14N2O B14875382 (3R,4R)-4-(ethylamino)pyrrolidin-3-ol

(3R,4R)-4-(ethylamino)pyrrolidin-3-ol

Cat. No.: B14875382
M. Wt: 130.19 g/mol
InChI Key: KWHHTPPNORKTRR-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-4-(ethylamino)pyrrolidin-3-ol is a chiral compound with significant interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with an ethylamino group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(ethylamino)pyrrolidin-3-ol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.

    Substitution Reaction: An ethylamino group is introduced through a substitution reaction, often using ethylamine as the reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as column chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(ethylamino)pyrrolidin-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or modify the ethylamino group.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Various alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Dehydroxylated or modified amine derivatives.

    Substitution Products: Compounds with different functional groups replacing the ethylamino group.

Scientific Research Applications

(3R,4R)-4-(ethylamino)pyrrolidin-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(ethylamino)pyrrolidin-3-ol involves its interaction with specific molecular targets. The ethylamino and hydroxyl groups play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-(methylamino)pyrrolidin-3-ol: Similar structure but with a methylamino group instead of an ethylamino group.

    (3R,4R)-4-(propylamino)pyrrolidin-3-ol: Similar structure but with a propylamino group.

    (3R,4R)-4-(butylamino)pyrrolidin-3-ol: Similar structure but with a butylamino group.

Uniqueness

(3R,4R)-4-(ethylamino)pyrrolidin-3-ol is unique due to its specific ethylamino substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where the ethylamino group provides optimal activity or reactivity.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(3R,4R)-4-(ethylamino)pyrrolidin-3-ol

InChI

InChI=1S/C6H14N2O/c1-2-8-5-3-7-4-6(5)9/h5-9H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

KWHHTPPNORKTRR-PHDIDXHHSA-N

Isomeric SMILES

CCN[C@@H]1CNC[C@H]1O

Canonical SMILES

CCNC1CNCC1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.